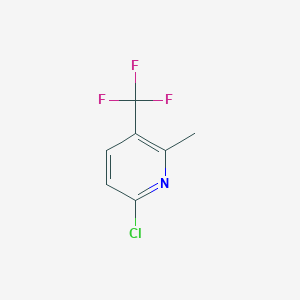

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It belongs to the pesticide nitropyridine group of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like this compound involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular formula of this compound is C7H5ClF3N .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.57 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine serves as a precursor in the synthesis of diverse chemical compounds due to its unique structure, facilitating various organic reactions. One notable application includes its role in synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a compound widely utilized in creating pesticides. This synthesis process has been reviewed, highlighting the compound's significance in agricultural chemistry (Lu Xin-xin, 2006).

Additionally, its involvement in antimicrobial studies and DNA interaction has been investigated, where 2-chloro-6-(trifluoromethyl)pyridine's structural and spectroscopic properties were characterized, offering insights into its biological activity and potential medicinal applications (M. Evecen et al., 2017).

Advanced Material Science

In the realm of material science, this compound has facilitated the development of new materials. For instance, it has been used in synthesizing soluble polyimides with pyridine and fluorine, exhibiting excellent solubility and thermal stability. These polyimides have potential applications in high-performance polymers, showcasing the compound's utility in creating advanced materials (Shujiang Zhang et al., 2007).

Catalysis and Organic Reactions

This compound also plays a crucial role in catalysis and organic synthesis. For example, palladium(II) complexes with 2,6-bis((phenylseleno)methyl)pyridine, derived from reactions involving chloro and trifluoromethyl pyridines, have shown high catalytic activity for the Heck reaction, underscoring the compound's importance in facilitating efficient organic transformations (D. Das et al., 2009).

Luminescent Materials

Furthermore, the compound has contributed to the development of luminescent materials. Cadmium(II) complexes of bis(iminoalkyl)pyridine, which could include derivatives of this compound, exhibit luminescent properties at room temperature. These findings open up new avenues for using such compounds in creating luminescent materials with potential applications in sensing and imaging (Ruiqing Fan et al., 2004).

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmps are known to exhibit diverse biological activities, which are thought to be due to their interaction with various biological targets .

Biochemical Pathways

Tfmps are known to be involved in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The presence of fluorine in the molecule could potentially enhance its bioavailability, as fluorine is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

Result of Action

Tfmps are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine. For instance, the compound’s reactivity may be influenced by the presence of other chemicals in the environment. Additionally, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and light exposure .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-2-methyl-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARZNTDIFKFZDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)

![N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2753166.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2753167.png)

![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)

![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)